The Central Role of Nicotinate D-Ribonucleotide in the Preiss-Handler Pathway: A Technical Guide
The Central Role of Nicotinate D-Ribonucleotide in the Preiss-Handler Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Preiss-Handler pathway, focusing on the pivotal role of Nicotinate D-ribonucleotide. The Preiss-Handler pathway is a critical route for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism and a substrate for key signaling enzymes. This document outlines the core biochemical transformations, enzymatic players, and detailed experimental methodologies for studying this vital metabolic route.
The Preiss-Handler Pathway: An Overview
Discovered by Jack Preiss and Philip Handler, this pathway delineates the conversion of nicotinic acid (NA) into NAD+ through three sequential enzymatic reactions.[1] This pathway is integral to maintaining the cellular NAD+ pool, which is crucial for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.
The intermediate, Nicotinate D-ribonucleotide, more commonly known as nicotinic acid mononucleotide (NaMN), is the central molecule in this pathway. It is the product of the first rate-limiting step and the substrate for the subsequent adenylylation reaction.
The three key enzymes involved in the Preiss-Handler pathway are:
-
Nicotinate Phosphoribosyltransferase (NAPRT)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
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NAD Synthetase (NADS)
Biochemical Journey: The Role of Nicotinate D-Ribonucleotide
The synthesis of NAD+ via the Preiss-Handler pathway begins with the cellular uptake of nicotinic acid. The pathway then proceeds as follows:
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Formation of Nicotinate D-ribonucleotide (NaMN): The first committed step is the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to Nicotinate D-ribonucleotide (NaMN) and pyrophosphate (PPi). This irreversible reaction is catalyzed by Nicotinate Phosphoribosyltransferase (NAPRT) .[2] The availability of nicotinic acid is a key factor driving this step.[3]
-
Formation of Nicotinic Acid Adenine Dinucleotide (NaAD): NaMN is then adenylylated by ATP to form nicotinic acid adenine dinucleotide (NaAD) and pyrophosphate. This reaction is catalyzed by the Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) . Humans have three isoforms of this enzyme (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations.[3][4]
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Formation of NAD+: In the final step, the nicotinic acid moiety of NaAD is amidated to form nicotinamide, yielding NAD+. This reaction is catalyzed by NAD Synthetase (NADS) and requires ATP and an amide donor.[3] Humans possess two isoforms of NADS: NADS1, which primarily uses glutamine, and NADS2, which uses ammonia.[5]
Quantitative Insights: Enzyme Kinetics
The efficiency of the Preiss-Handler pathway is governed by the kinetic properties of its constituent enzymes. Below is a summary of the available kinetic data for the human enzymes.
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Notes |
| NAPRT | Nicotinic Acid | ~1-10 | - | - | ATP acts as an allosteric modulator.[6] |
| PRPP | ~20-50 | - | - | ||
| NMNAT1 | NaMN | ~16 | - | - | Also utilizes NMN.[7] |
| ATP | ~43 | - | - | ||
| NMNAT2 | NaMN | 14.5 | - | - | Exhibits lower efficiency with NaMN compared to NMN.[8] |
| ATP | 204 | 1.1 µmol/min/mg | - | Vmax is for NAD synthesis.[1] | |
| NMNAT3 | NaMN | - | - | - | Can utilize both NMN and NaMN.[9] |
| ATP | - | - | - | ||
| NADS1 | NaAD | - | - | - | Glutamine-dependent.[5] |
| ATP | - | - | - | Kinetic data for human enzyme is not readily available. | |
| Glutamine | - | - | - | ||
| NADS2 | NaAD | - | - | - | Ammonia-dependent.[5] |
| ATP | - | - | - | Kinetic data for human enzyme is not readily available. | |
| Ammonia | - | - | - |
Note: The intracellular concentrations of NaMN and NaAD are generally very low and often fall below the detection limits of standard analytical methods, making their precise quantification challenging.
Visualizing the Pathway and Processes
To better understand the biochemical flow and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. genecards.org [genecards.org]
- 2. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nmnat3 Is Dispensable in Mitochondrial NAD Level Maintenance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular identification of human glutamine- and ammonia-dependent NAD synthetases. Carbon-nitrogen hydrolase domain confers glutamine dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cellular nicotinic acid-adenine dinucleotide phosphate (NAADP) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
